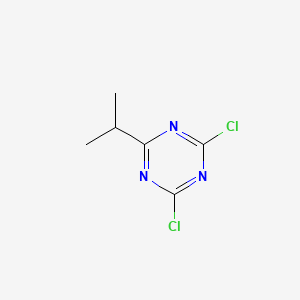
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Overview
Description
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 31407-27-9 . It has a molecular weight of 279.73 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-6-chloro-4-phenyl-3-quinolinecarbonitrile . The InChI code is 1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H, (H2,19,20) . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
The compound 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a powder at room temperature . It has a molecular weight of 279.73 .Scientific Research Applications
Synthesis and Derivative Formation
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : This compound is used in synthesizing 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives, which have been studied for their reactivity towards various compounds and antimicrobial activities (Elkholy & Morsy, 2006).
Creation of Antifungal Compounds : Synthesis of 2-amino-5-oxo-4-phenyl-tetrahydroquinoline-3-carbonitrile and its analogues have shown potential antifungal properties, highlighting the relationship between functional group variation and biological activity (Gholap et al., 2007).
Microbial Screening : Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile have shown effective action against tested microbes, indicating their potential in antimicrobial applications (Goswami et al., 2022).
Corrosion Inhibition
Corrosion Inhibition in Mild Steel : Compounds like 2-amino-4-arylquinoline-3-carbonitriles have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, showing significant potential in this area (Verma et al., 2015).
Computational Study on Corrosion Inhibition : A computational study on novel quinoline derivatives, including 2-amino-4-phenylquinoline-3-carbonitriles, has provided insights into their corrosion inhibition performances on iron, supporting their practical applications in corrosion prevention (Erdoğan et al., 2017).
Biological and Chemical Research
Biological Activity of Pyran Derivatives : New pyran derivatives based on 8-hydroxyquinoline, including 2-amino-4-phenyl-4H-pyranoquinoline-3-carbonitriles, have demonstrated potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).
Antitumor Activity in Colorectal Cancer : The quinoline derivative 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile has shown binding to β-Catenin protein, suggesting its potential in antitumor strategies targeting colorectal cancer (Mansour et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKCEMXDFJEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296347 | |
| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
CAS RN |
31407-27-9 | |
| Record name | NSC108905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)
![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)


